molecular formula C18H16N2O3 B1414549 3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-7-methyl-3,4-dihydro-1H-quinoxalin-2-one CAS No. 1380572-49-5

3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-7-methyl-3,4-dihydro-1H-quinoxalin-2-one

Cat. No. B1414549
M. Wt: 308.3 g/mol
InChI Key: FCZGJUYNGOSJGY-YVLHZVERSA-N
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Description

The compound is a derivative of quinoxaline, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It has a methoxy group (-OCH3) and an oxo group (=O) attached to an ethylidene group (=CH2), which is attached to the quinoxaline structure .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and optical properties can be determined experimentally . The compound’s HOMO and LUMO energies can be calculated theoretically using programs like Gaussian .

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound. They include information on its toxicity, reactivity, and precautions for safe handling .

Future Directions

Future research could focus on synthesizing the compound and studying its properties in more detail. It could also explore potential applications, such as in the development of new drugs or materials .

properties

IUPAC Name

3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-7-methyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-3-8-14-15(9-11)20-18(22)16(19-14)10-17(21)12-4-6-13(23-2)7-5-12/h3-10,21H,1-2H3,(H,20,22)/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZGJUYNGOSJGY-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=O)N2)C=C(C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(C(=O)N2)/C=C(/C3=CC=C(C=C3)OC)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-7-methyl-3,4-dihydro-1H-quinoxalin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-7-methyl-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 2
3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-7-methyl-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 3
3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-7-methyl-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 4
Reactant of Route 4
3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-7-methyl-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 5
3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-7-methyl-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 6
3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-7-methyl-3,4-dihydro-1H-quinoxalin-2-one

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